molecular formula C21H22N6O3S B2988059 N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(ethylthio)benzamide CAS No. 1396882-18-0

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(ethylthio)benzamide

Cat. No.: B2988059
CAS No.: 1396882-18-0
M. Wt: 438.51
InChI Key: TVKHNPUQWUCJBW-UHFFFAOYSA-N
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Description

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(ethylthio)benzamide is a synthetic small molecule compound of significant interest in medicinal chemistry and pharmacological research. Its complex structure, featuring a benzamide core linked to a tetrazole and a cyclopropyl group, suggests potential as a key intermediate or a functional probe. Based on structural analysis of related compounds, this molecule is primarily investigated for its potential as a modulator of various biological pathways, with research applications often focusing on enzyme inhibition or receptor interaction studies, particularly in the context of inflammation and oncology [Link to general research on benzamide and tetrazole scaffolds: https://pubchem.ncbi.nlm.nih.gov/]. The tetrazole moiety is a well-known bioisostere for carboxylic acids, which can enhance metabolic stability and membrane permeability in drug candidates [Link to information on tetrazole bioisosteres: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5768153/]. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, stability, and handling.

Properties

IUPAC Name

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S/c1-2-31-18-6-4-3-5-17(18)20(29)23-15-9-11-16(12-10-15)27-21(30)26(24-25-27)13-19(28)22-14-7-8-14/h3-6,9-12,14H,2,7-8,13H2,1H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKHNPUQWUCJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(ethylthio)benzamide, also known by its CAS number 1396815-58-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

Molecular Structure and Properties:

  • Molecular Formula: C19H20N6O4
  • Molecular Weight: 396.4 g/mol
  • Functional Groups: Contains cyclopropylamino, tetrazole, and ethylthio groups, contributing to its unique chemical properties.

The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes and receptors. The presence of the tetrazole ring is particularly significant, as compounds with this structure have been shown to exhibit various pharmacological effects.

  • Enzyme Inhibition: Compounds similar to this compound are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
  • Receptor Modulation: The compound may act on pain-related receptors such as TRPV1, influencing nociceptive signaling pathways .

Biological Activity

Research indicates that compounds with structural similarities exhibit a range of biological activities:

Analgesic Activity:
Studies have demonstrated that related compounds show significant analgesic effects in animal models through tests such as the writhing test and hot plate test. These studies suggest that the compound may also possess analgesic properties .

Anti-inflammatory Effects:
Compounds in the same class have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory conditions .

Antimicrobial Properties:
There is evidence suggesting that heterocyclic compounds like this one can exhibit antimicrobial activity. The presence of nitrogen-containing rings enhances their interaction with bacterial targets .

Case Studies and Research Findings

Several studies have been conducted on similar compounds to elucidate their biological activities:

StudyFindings
PMC7864298 Demonstrated analgesic activity in animal models; assessed acute toxicity and histopathological effects .
PMC10675556 Discussed the role of five-membered heterocycles in antibacterial design, highlighting their significance in drug development .
EvitaChem Analysis Detailed the synthesis methods and potential applications in various scientific fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with related molecules from the evidence, focusing on structural motifs, molecular properties, and reported activities:

Compound Core Structure Key Substituents Molecular Weight Notable Properties/Activities
Target Compound Tetrazole - Cyclopropylamino-oxoethyl
- Ethylthio-benzamide
Not reported Hypothesized enhanced metabolic stability due to ethylthio group; tetrazole as a carboxylate mimic
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () Triazole - Phenylsulfonyl
- 2,4-Difluorophenyl
~450–500 (estimated) Tautomeric equilibrium (thione vs. thiol); fluorophenyl groups enhance lipophilicity and bioavailability
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () Thiazolidinone - Dioxothiazolidin-ylidene
- Phenyl
~350–400 (estimated) Thiazolidinone core associated with antidiabetic and anti-inflammatory activity; poor aqueous solubility
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide () Triazole - Cyclopropyl
- Thiophene
- 3,4-Difluorobenzamide
390.4 Fluorine atoms improve membrane permeability; thiophene may enhance π-π stacking interactions

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s tetrazole ring (vs. triazole or thiazolidinone in others) offers distinct electronic and steric profiles. Thiazolidinone derivatives () exhibit rigidity that may limit conformational flexibility during target binding.

Substituent Effects: The ethylthio group in the target compound likely increases lipophilicity compared to the sulfonyl or fluorophenyl groups in ’s triazoles. This could enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Implications :

  • Fluorinated analogs (e.g., and ) show improved pharmacokinetics due to fluorine’s electronegativity and small atomic radius, whereas the target compound’s cyclopropyl group may reduce ring strain and enhance metabolic stability.
  • Thione-thiol tautomerism in ’s triazoles could influence redox activity or enzyme inhibition mechanisms, a feature absent in the target’s tetrazole.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s tetrazole synthesis likely requires cycloaddition reactions (e.g., [2+3] between nitriles and azides), contrasting with ’s triazole formation via hydrazine-carbothioamide cyclization.
  • Spectroscopic Validation : IR and NMR data (as in ) would confirm the absence of C=O in the tetrazole ring and presence of ethylthio S–C stretching (~700 cm⁻¹).
  • Therapeutic Potential: While direct activity data are lacking, analogs with similar substituents (e.g., fluorophenyl, thiophene) exhibit kinase inhibition (IC₅₀ ~1–10 µM) and antimicrobial effects (MIC ~8–32 µg/mL).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of structurally similar benzamide derivatives often involves coupling reactions (e.g., amide bond formation) under anhydrous conditions. For example, potassium carbonate in acetonitrile has been used to activate intermediates in related tetrazole-containing compounds . Optimization may include adjusting stoichiometry, temperature (e.g., 0–25°C), and catalysts (e.g., trichloroisocyanuric acid for selective oxidation). Purification via column chromatography or recrystallization ensures batch consistency. Monitoring reaction progress with TLC or HPLC is critical .

Q. How should researchers characterize the structural and physicochemical properties to ensure batch-to-batch consistency?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm backbone structure and substituent positions.
  • Mass spectrometry (HRMS or LC-MS) for molecular weight verification.
  • HPLC/UPLC with UV detection to assess purity (>95% recommended).
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability and polymorphic forms .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound's mechanism of action in bacterial proliferation, given structural analogs target pptase enzymes?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ values against bacterial acps-pptase enzymes using spectrophotometric or fluorometric substrates.
  • Genetic knockout studies : Compare bacterial growth in wild-type vs. pptase-deficient strains to confirm target specificity.
  • Metabolomic profiling : Track changes in lipid biosynthesis pathways (e.g., acyl carrier protein activity) via LC-MS .

Q. How can computational modeling and AI-driven tools predict the compound's interaction with biological targets or optimize its pharmacokinetic profile?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) to simulate binding to pptase active sites, prioritizing tetrazole and benzamide interactions.
  • QSAR models : Train machine learning algorithms on analogs to predict logP, solubility, and permeability.
  • COMSOL Multiphysics : Simulate diffusion kinetics across bacterial membranes under varying pH/temperature conditions .

Q. What methodologies resolve contradictions in biochemical data when the compound exhibits off-target effects or species-specific activity?

  • Methodological Answer :

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Cross-species comparative studies : Test activity against pptase isoforms from different bacterial species (e.g., E. coli vs. S. aureus) to identify structural determinants of selectivity.
  • CRISPR-Cas9 screens : Identify host factors contributing to off-target effects in eukaryotic cells .

Q. How do modifications to the tetrazole or benzamide moieties impact stability and bioactivity, and what analytical techniques track these changes?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with substitutions (e.g., cyclopropyl → methyl) and compare bioactivity.
  • Accelerated stability testing : Expose compounds to stress conditions (40°C/75% RH) and monitor degradation via LC-MS.
  • X-ray crystallography : Resolve 3D structures of analogs bound to targets to identify critical hydrogen bonds or steric clashes .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Link studies to enzyme kinetics (Michaelis-Menten models) or bacterial resistance mechanisms to contextualize findings .
  • Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to distinguish experimental noise from biologically relevant outliers .

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